molecular formula C3HF5 B1294464 1,1,3,3,3-Pentafluoropropene CAS No. 690-27-7

1,1,3,3,3-Pentafluoropropene

Cat. No. B1294464
CAS RN: 690-27-7
M. Wt: 132.03 g/mol
InChI Key: QAERDLQYXMEHEB-UHFFFAOYSA-N
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Patent
US07897823B2

Procedure details

The present process produces a 1:1 molar mixture of HF and CF3CH═CF2 in the reactor exit stream. The reactor exit stream can also contain unconverted reactant, CF3CH2CF3. The components of the reactor exit stream can be separated by conventional means, such as distillation. Hydrogen fluoride and CF3CH═CF2 form a homogenous low-boiling azeotrope containing about 60 mole percent CF3CH═CF2. The present process reactor exit stream can be distilled and the low-boiling HF and CF3CH═CF2 azeotrope taken off as a distillation column overhead stream, leaving substantially pure CF3CH2CF3 as a distillation column bottom stream. Recovered CF3CH2CF3 reactant may be recycled to the reactor. CF3CH═CF2 can be separated from its azeotrope with HF by conventional procedures, such as pressure swing distillation or by neutralization of the HF with caustic.
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C=C(F)F)(F)(F)[F:2].[C:9]([CH2:13][C:14](F)([F:16])[F:15])([F:12])([F:11])[F:10]>>[FH:2].[C:9]([CH:13]=[C:14]([F:16])[F:15])([F:12])([F:11])[F:10]

Inputs

Step One
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C=C(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)CC(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The present process produces a 1
CUSTOM
Type
CUSTOM
Details
The components of the reactor exit stream can be separated by conventional means, such as distillation

Outcomes

Product
Name
Type
product
Smiles
F
Name
Type
product
Smiles
C(F)(F)(F)C=C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.